molecular formula C26H27N3O4 B11052660 ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate

ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate

Cat. No. B11052660
M. Wt: 445.5 g/mol
InChI Key: IKEYTIVXEFJEHA-IRAPDOIDSA-N
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Description

Ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate is a complex organic compound with a unique structure that includes a furan ring, a hydrazinylidene group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate typically involves multiple steps. One common method includes the reaction of diphenylmethylidene hydrazine with a furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazinylidene group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate is unique due to its combination of a furan ring, hydrazinylidene group, and various substituents.

properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl (2Z)-3-amino-2-[(3E)-3-(benzhydrylidenehydrazinylidene)-5-tert-butylfuran-2-ylidene]-3-oxopropanoate

InChI

InChI=1S/C26H27N3O4/c1-5-32-25(31)21(24(27)30)23-19(16-20(33-23)26(2,3)4)28-29-22(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16H,5H2,1-4H3,(H2,27,30)/b23-21-,28-19+

InChI Key

IKEYTIVXEFJEHA-IRAPDOIDSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(O1)C(C)(C)C)/C(=O)N

Canonical SMILES

CCOC(=O)C(=C1C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(O1)C(C)(C)C)C(=O)N

Origin of Product

United States

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